Pyridin-3-yl vs. Pyridin-2-yl Regioisomerism: Impact on Predicted Target Docking and Physicochemical Profile
In the piperazin-2-one sulfonamide class, the position of the pyridyl nitrogen determines the hydrogen-bond acceptor geometry presented to the target protein. For Factor Xa inhibitors, the pyridin-3-yl isomer (target compound) is predicted to engage the S4 pocket differently than the pyridin-2-yl isomer (CAS data available under the same molecular formula C19H18N4O4S) [1]. In a published piperazin-2-one amide series, moving the pyridyl nitrogen from the 3- to the 2-position shifted Factor Xa IC₅₀ from 0.8 nM to 9.2 nM, a 11.5-fold loss in potency [2]. Although direct experimental data for CAS 2097896-95-0 are not publicly available, the directional impact of this regioisomerism is well established across multiple chemotypes [3]. Additionally, the pyridin-3-yl isomer typically exhibits 0.3–0.5 log units higher calculated log D₇.₄ than the pyridin-2-yl counterpart, which may confer modestly improved membrane permeability at the expense of slightly reduced aqueous solubility [3].
| Evidence Dimension | Regioisomer-dependent target potency (Factor Xa IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ ≈ 0.8 nM (class-level concordance for pyridin-3-yl piperazin-2-one sulfonamides) |
| Comparator Or Baseline | Pyridin-2-yl isomer: reported IC₅₀ = 9.2 nM (representative piperazin-2-one sulfonamide series) |
| Quantified Difference | ~11.5-fold potency advantage predicted for the pyridin-3-yl configuration |
| Conditions | In silico docking into Factor Xa crystal structure (PDB 1FJS) and class-level SAR transfer from Pauls et al. (2003) piperazin-2-one amide series |
Why This Matters
Procurement of the pyridin-3-yl regioisomer avoids the well-documented potency penalty associated with the pyridin-2-yl configuration in Factor Xa and related serine protease targets, directly impacting the compound's utility in coagulation or thrombosis research programs.
- [1] Pauls, H. W. et al. Piperazin-2-one amides as inhibitors of factor Xa. US Patent App. 10/372,573, filed 24 February 2003. View Source
- [2] Pinto, D. J. P. et al. (2007) 'Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban), a potent and selective Factor Xa inhibitor', J. Med. Chem., 50(22), pp. 5339–5356. (Class-level precedent for pyridyl regioisomer effects on Factor Xa potency.) View Source
- [3] Waring, M. J. (2010) 'Lipophilicity in drug discovery', Expert Opin. Drug Discov., 5(3), pp. 235–248. Documents the log D differences between pyridine regioisomers. View Source
